Icmt-IN-16
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Overview
Description
Icmt-IN-16 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT catalyzes the methylation of isoprenylated cysteine residues, which is crucial for the proper localization and function of several proteins, including small GTPases like Ras . Inhibition of ICMT has shown promising results in suppressing the proliferation of cancer cells, making this compound a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of Icmt-IN-16 is formed through a series of condensation and cyclization reactions.
Methylation: The core structure is then methylated to introduce the necessary functional groups.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-16 undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Icmt-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound has shown potential in inhibiting the proliferation of cancer cells by targeting ICMT, making it a valuable tool in cancer research.
Biological Studies: The compound is used to study the role of ICMT in various biological processes, including protein localization and function.
Drug Development: This compound serves as a lead compound for developing new drugs targeting ICMT-related pathways.
Industrial Applications: The compound’s ability to inhibit ICMT makes it useful in industrial applications where modulation of protein function is required.
Mechanism of Action
Icmt-IN-16 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is responsible for the methylation of isoprenylated cysteine residues on proteins, a modification essential for their proper localization and function . By inhibiting ICMT, this compound disrupts the post-translational modification of proteins, leading to altered protein function and localization. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its anti-cancer properties.
Indole-based ICMT Inhibitors: These compounds have been developed through high-throughput screening and optimization.
Uniqueness of Icmt-IN-16
This compound stands out due to its high potency and specificity in inhibiting ICMT. It has an inhibitory concentration 50% (IC50) value of 0.131 μM, making it one of the most effective ICMT inhibitors available . Additionally, its unique chemical structure allows for better solubility and bioavailability compared to other ICMT inhibitors .
Properties
Molecular Formula |
C23H32N2O |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C23H32N2O/c1-22(2)18-23(14-16-26-22,19-9-6-5-7-10-19)13-15-24-20-11-8-12-21(17-20)25(3)4/h5-12,17,24H,13-16,18H2,1-4H3 |
InChI Key |
MBZHPWOXFNSVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)N(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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